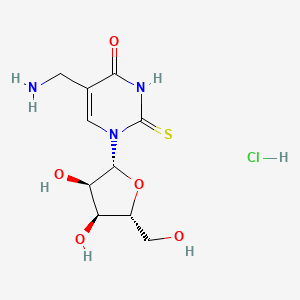
5-Aminomethyl-2-thiouridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminomethyl-2-thiouridine hydrochloride is a modified nucleoside derivative that plays a significant role in the modification of transfer RNA (tRNA). This compound is known for its involvement in the post-transcriptional modification of tRNA, which is crucial for the accurate decoding of genetic information during protein synthesis. The modification at the 34th position of tRNA, where this compound is often found, influences the decoding properties and ensures the proper translation of the genetic code.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-thiouridine hydrochloride involves several steps, starting from the basic uridine structure The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminomethyl-2-thiouridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield modified aminomethyl derivatives.
Applications De Recherche Scientifique
5-Aminomethyl-2-thiouridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Plays a crucial role in the study of tRNA modifications and their impact on protein synthesis.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses like HIV.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Aminomethyl-2-thiouridine hydrochloride involves its incorporation into tRNA at the 34th position, where it influences the decoding properties during translation. The compound interacts with the anticodon loop of tRNA, enhancing its ability to base pair with the codon on messenger RNA (mRNA). This modification ensures accurate and efficient translation of the genetic code, which is essential for proper protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyluridine: Another modified nucleoside found in tRNA, involved in similar post-transcriptional modifications.
5-Carboxymethylaminomethyl-2-thiouridine: A derivative with a carboxymethylaminomethyl group at the 5th position, also involved in tRNA modifications.
Uniqueness
5-Aminomethyl-2-thiouridine hydrochloride is unique due to its specific aminomethyl and thiol modifications, which confer distinct properties to the tRNA molecule. These modifications enhance the stability and decoding accuracy of tRNA, making it a valuable compound for studying the molecular mechanisms of translation and developing therapeutic agents.
Propriétés
Formule moléculaire |
C10H16ClN3O5S |
|---|---|
Poids moléculaire |
325.77 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O5S.ClH/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9;/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19);1H/t5-,6-,7-,9-;/m1./s1 |
Clé InChI |
TVJIZGUHQMJBKL-OYUVGMAPSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN.Cl |
SMILES canonique |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


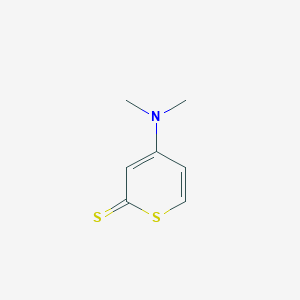
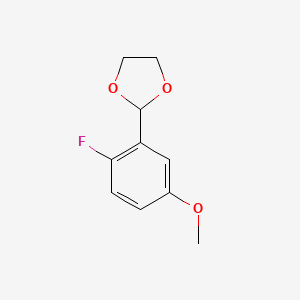
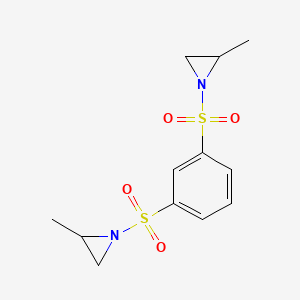
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
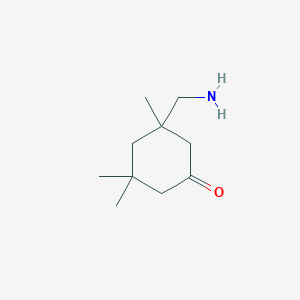
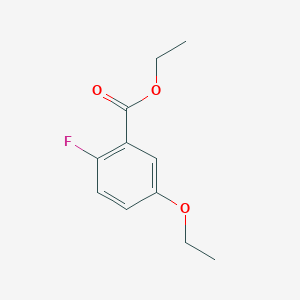
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
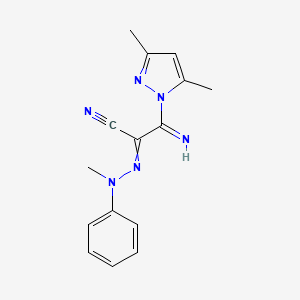
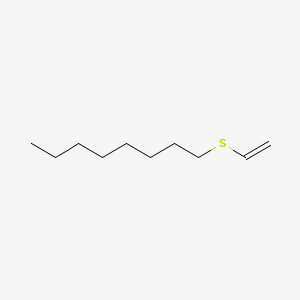
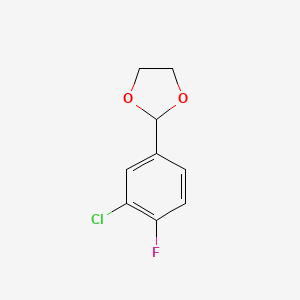
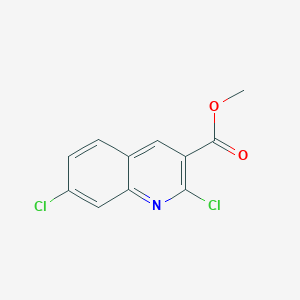

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
